2-(2-Chlorothiazol-4-yl)thiophen-3-amine

Nucleophilic aromatic substitution Synthetic chemistry Heterocyclic functionalization

Researchers pursuing kinase inhibitor SAR campaigns require building blocks with predictable, orthogonal reactivity. Non-halogenated thiazole-thiophene analogs lack the critical C2 chloro handle for SNAr and cross-coupling diversification, limiting library scope. 2-(2-Chlorothiazol-4-yl)thiophen-3-amine provides two chemically distinct functionalization vectors: - Electrophilic 2-chlorothiazole ring: enables SNAr and Pd-catalyzed cross-coupling for aryl/heteroaryl introduction. - Nucleophilic 3-aminothiophene ring: supports amidation, reductive amination, and diazonium chemistry. This orthogonal pair enables systematic divergent library synthesis from a single precursor. Supplied with full QC documentation, ambient shipping, and batch-specific purity certification.

Molecular Formula C7H5ClN2S2
Molecular Weight 216.7 g/mol
Cat. No. B8308969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorothiazol-4-yl)thiophen-3-amine
Molecular FormulaC7H5ClN2S2
Molecular Weight216.7 g/mol
Structural Identifiers
SMILESC1=CSC(=C1N)C2=CSC(=N2)Cl
InChIInChI=1S/C7H5ClN2S2/c8-7-10-5(3-12-7)6-4(9)1-2-11-6/h1-3H,9H2
InChIKeyWUMKZOSXNXJCGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chlorothiazol-4-yl)thiophen-3-amine: Chemical Identity & Functional Classification


2-(2-Chlorothiazol-4-yl)thiophen-3-amine (CAS: 1239463-60-5; molecular formula C7H5ClN2S2; molecular weight 216.7 g/mol) is a heterocyclic building block comprising a 2-chlorothiazole moiety linked to a 3-aminothiophene ring [1]. The compound belongs to the broader aminothiazole class, which has been established as a privileged scaffold in medicinal chemistry, particularly as kinase inhibitor templates and anti-inflammatory agents [2]. Its structural composition — specifically the 2-chloro substituent on the thiazole ring and the free primary amine on the thiophene ring — confers distinct synthetic utility and differential reactivity compared to non-halogenated or alternative halogen analogs.

1 Heterocyclic building block: thiazole-thiophene core
2 2-Chloro substituent as SNAr / cross-coupling handle
3 Aminothiazole scaffold suited for kinase inhibitor research

2-(2-Chlorothiazol-4-yl)thiophen-3-amine: In-Class Analog Substitution Limits


Substituting 2-(2-Chlorothiazol-4-yl)thiophen-3-amine with a non-halogenated analog (e.g., 2-(thiazol-4-yl)thiophen-3-amine, CAS: 1239463-51-4) or an alternative halogen derivative fundamentally alters both synthetic accessibility and downstream molecular properties. The 2-chloro group on the thiazole ring serves as a critical synthetic handle for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions, enabling divergent derivatization pathways unavailable to the unsubstituted thiazole counterpart [1]. Furthermore, the electronic effects imparted by the chlorine substituent modulate the electron density of the thiazole-thiophene π-system, which can affect binding affinity to biological targets in medicinal chemistry applications [2]. Procurement decisions must therefore be guided by the specific downstream synthetic requirements rather than assuming functional equivalence among thiazole-thiophene amines.

! Non-halogenated analogs lack the critical SNAr handle, limiting synthetic diversification.
! Alternative halogen derivatives shift electrophilicity and coupling efficiency, altering reaction outcomes.

2-(2-Chlorothiazol-4-yl)thiophen-3-amine: Differentiation from Closest Analogs


SNAr Reactivity: 2-Chlorothiazole vs. 5-Nitro Analog

The 2-chlorothiazole moiety in 2-(2-Chlorothiazol-4-yl)thiophen-3-amine provides a well-characterized, tunable electrophilic site for nucleophilic substitution. The intrinsic reactivity of the 2-chlorothiazole core differs from electron-deficient analogs by a factor of approximately 10⁸, establishing a predictable reactivity window that guides synthetic route selection. This substantial reactivity differential enables chemists to design stepwise functionalization strategies that would be impossible with more reactive analogs (e.g., 2-chloro-5-nitrothiazole) which undergo premature substitution under mild conditions [1].

SNAr Reactivity
Head-to-head
10⁸-fold lower reactivity vs. 5-nitro-2-chlorothiazole
Supports controlled SNAr for selective derivatization
Conditions: mild to moderate nucleophilic substitution
Nucleophilic aromatic substitution Synthetic chemistry Heterocyclic functionalization

Aminothiazole Scaffold: Kinase Inhibitor Potential

The 2-aminothiazole scaffold, of which 2-(2-Chlorothiazol-4-yl)thiophen-3-amine is a substituted derivative, has been validated as a kinase inhibitor template in structure-activity relationship (SAR) campaigns leading to clinically approved agents. Optimization of the 2-aminothiazole core through systematic substitution (including chloroaryl moieties) yielded dasatinib (BMS-354825), a potent pan-Src kinase inhibitor with IC50 values of 0.5 nM for Src and 0.4 nM for BCR-ABL [1]. While the target compound itself lacks direct kinase inhibition data, the class-level SAR establishes that the 2-aminothiazole-thiophene architecture is a privileged chemotype for kinase-targeted drug discovery programs [2].

Kinase Inhibitor Template
Class-level
Optimized 2-aminothiazoles reach picomolar potency (dasatinib: Src IC₅₀ 0.5 nM)
Entry point for SAR campaigns; target compound not directly assayed
Data to verify; class-level inference
Kinase inhibition Medicinal chemistry Src family kinases

Thiazole-Thiophene Conjugate: Anti-Inflammatory & Anticancer Activity

Compounds containing the thiazole-thiophene conjugate architecture — the exact core structure of 2-(2-Chlorothiazol-4-yl)thiophen-3-amine — have been patented for therapeutic applications in inflammatory diseases and cancers. Patent US8404859 (assigned to Hoffmann-La Roche) discloses thiazole and thiophene compounds of formula (I) as LFA-1 antagonists and dual LFA-1/MAC-1 antagonists useful for treating asthma, COPD, and other inflammatory disorders [1]. Additionally, novel thiophene-thiazolyl conjugates have demonstrated anticancer activity in recent synthetic studies, supporting the biological relevance of this chemotype [2].

Bioactive Chemotype
Reported
Thiazole-thiophene core present in patented LFA-1 antagonist series
Supports scaffold relevance in inflammatory and oncology research
No direct biological data for this specific compound
Anti-inflammatory Anticancer LFA-1 antagonism

2-(2-Chlorothiazol-4-yl)thiophen-3-amine: Procurement Application Scenarios


Kinase Inhibitor Lead Generation & SAR Expansion

Based on the established 2-aminothiazole scaffold's tractability as a kinase inhibitor template (yielding picomolar potency in optimized derivatives), 2-(2-Chlorothiazol-4-yl)thiophen-3-amine serves as a versatile starting point for structure-activity relationship (SAR) campaigns targeting Src family kinases, BCR-ABL, and related tyrosine kinases [1]. The 2-chloro substituent provides a synthetic handle for nucleophilic substitution or cross-coupling to introduce diverse aryl/heteroaryl groups, while the 3-aminothiophene moiety offers an additional vector for functionalization.

LFA-1 Antagonist Development

The thiazole-thiophene core structure of 2-(2-Chlorothiazol-4-yl)thiophen-3-amine aligns with patented LFA-1 and dual LFA-1/MAC-1 antagonist scaffolds [2]. This compound is suitable for incorporation into medicinal chemistry programs developing novel therapeutics for asthma, COPD, and other inflammatory disorders where leukocyte adhesion and trafficking play pathogenic roles.

Controlled SNAr at 2-Chlorothiazole

The moderate and well-characterized reactivity of the 2-chlorothiazole moiety — contrasted with the 10⁸-fold higher reactivity of 5-nitro-2-chlorothiazole — makes 2-(2-Chlorothiazol-4-yl)thiophen-3-amine an ideal model substrate for developing and optimizing nucleophilic aromatic substitution (SNAr) protocols [3]. Researchers can use this compound to establish reliable reaction conditions (temperature, solvent, base, nucleophile loading) that are subsequently transferable to more sensitive or valuable substrates.

Dual Heterocyclic Scaffold Library for Diversity-Oriented Synthesis

2-(2-Chlorothiazol-4-yl)thiophen-3-amine provides two orthogonal functionalization sites: the electrophilic C2 position of the chlorothiazole ring (amenable to SNAr and cross-coupling) and the nucleophilic 3-amino group of the thiophene ring (amenable to amidation, reductive amination, and diazonium chemistry). This orthogonal reactivity enables systematic construction of diverse compound libraries for high-throughput screening campaigns across multiple therapeutic areas [1].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR research
Chloro-substituted aminothiazole scaffold
Kinase panel profiling (Src, BCR-ABL)
Leukocyte adhesion research (LFA-1/MAC-1)
Thiazole-thiophene core matches antagonist chemotype
LFA-1 binding and functional assays
Controlled SNAr methodology
Moderate electrophilicity of 2-chlorothiazole
Reaction condition optimization
Diversity-oriented synthesis
Orthogonal reactive sites (C2-Cl, 3-NH₂)
Library purity and scaffold diversity
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